molecular formula C10H9NO B7859610 3-(4-Methoxyphenyl)prop-2-enenitrile

3-(4-Methoxyphenyl)prop-2-enenitrile

Cat. No. B7859610
M. Wt: 159.18 g/mol
InChI Key: CNBCNHHPIBKYBO-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Pharmaceutical Applications : Some derivatives of this compound have shown potential as chemotherapeutics against breast cancer. Ru(II) complexes with substituted chalcone ligands, including (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, have been found to exhibit significant anti-breast cancer activity (Singh et al., 2016).

  • Nonlinear Optical Properties : Several studies have focused on the nonlinear optical properties of derivatives of this compound, which are valuable for applications in photonics and optoelectronics. For instance, third-order nonlinear optical studies of chalcone derivatives using the Z-scan technique have demonstrated potential applications in optical limiting and other optical device applications (Mathew et al., 2019).

  • Quantum Chemical Investigations : Quantum chemical methods have been used to investigate the structural, electro-optical, and charge-transport properties of derivatives, such as trans-3-(3,4-dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile. These studies are crucial for understanding the electronic properties of these compounds, which is important for designing new materials with specific electronic characteristics (Irfan et al., 2015).

  • Vibrational Spectral Studies : Vibrational spectral analysis of derivatives like methyl 3-(4-methoxyphenyl)prop-2-enoate has been carried out using techniques like Raman and Fourier transform IR spectroscopy. These studies are vital for understanding the molecular structure and properties of these compounds (Sajan et al., 2005).

  • Synthesis and Structural Analysis : Research on the synthesis and characterization of these compounds, including X-ray crystallography, has been conducted to determine their molecular structures. This is crucial for applications in materials science and drug design (Venkatesan et al., 2016).

  • Antimicrobial Studies : Some derivatives have been synthesized and tested for their antimicrobial properties. These studies contribute to the development of new antimicrobial agents (Sadgir et al., 2020).

  • Organic Solar Cell Materials : Derivatives of this compound have been investigated for their potential in dye-sensitized solar cells (DSSCs), contributing to the development of more efficient and environmentally friendly solar energy technologies (Anizaim et al., 2020).

properties

IUPAC Name

3-(4-methoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-12-10-6-4-9(5-7-10)3-2-8-11/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBCNHHPIBKYBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

28446-68-6
Record name 4-Methoxycinnamonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28446-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

A solution of 4-iodoanisole (1 g, 4.2 mmol), acrylonitrile (0.3 ml, 4.7 mmol), tri-o-tolylphosphine (243 mg, 0.4 mmol), palladium (II) acetate (90 mg, 0.4 mmol) and triethylamine (1.78 ml, 12 mmol) in acetonitrile (20 ml) was refluxed under nitrogen for 14 hours. The reaction mixture was diluted with EtOAc (50 ml) and washed with 2M sodium hydrogen carbonate (100 ml), the organic layer was dried over magnessium sulphate and filtered. The filtrate was evaporated in vacuo and purified by column chromatography using pentane, then 95:5 pentane:ethyl acetate, then 90:10 pentane:ethyl acetate to give the title compound (414 mg, 2.5 mmol) as a mixture of cis and trans isomers as yellow crystals, 1H NMR (CDCl3 400 MHz) δ: 3.8 (s, 3H), 5.7 (d, 1H), 6.9 (d, 1H), 7.2 (d, 1H), 7.4 (d, 2H); LRMS: m/z 176 (M+NH4+); Anal. Found C, 74.44; H, 5.66; N, 8.36. C10H39NO.0.1H2O requires C, 74.42; H, 5.65; N, 8.41%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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